molecular formula C21H20Cl2N2O4S B2762565 4-(2,4-dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-00-1

4-(2,4-dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2762565
CAS No.: 899917-00-1
M. Wt: 467.36
InChI Key: WFGHZDQXLZFGKR-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione features a complex heterocyclic scaffold with distinct functional groups:

  • 3,4,5-Trimethoxybenzoyl group: Contributes to electron-rich aromatic systems, influencing solubility and π-π stacking .
  • Imidazole-thione core: The sulfur atom in the thione moiety may participate in hydrogen bonding or metal coordination, altering reactivity compared to imidazole or thiazole derivatives .

Properties

IUPAC Name

[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O4S/c1-21(2)24-17(13-7-6-12(22)10-14(13)23)20(30)25(21)19(26)11-8-15(27-3)18(29-5)16(9-11)28-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHZDQXLZFGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines.

    Introduction of the dichlorophenyl group: This step may involve a substitution reaction where a dichlorophenyl group is introduced to the imidazole ring.

    Addition of the trimethoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogs:

Compound Name Core Structure Key Substituents Notable Features
Target Compound 2,5-dihydro-1H-imidazole-5-thione 2,4-Dichlorophenyl, 3,4,5-trimethoxybenzoyl Thione group enhances potential for sulfur-mediated interactions
Compound 4 () Thiazole 4-Chlorophenyl, 4-fluorophenyl, triazole Isostructural with bromo analogs; planar conformation except for perpendicular fluorophenyl group
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole () Imidazole 4-Fluorophenyl, diphenyl Fluorine introduces electronegativity, affecting dipole moments and bioavailability
5h () Dihydropyrano[2,3-c]pyrazole 2,4-Dichlorophenyl, 4-fluorophenyl Dihydropyrano ring increases rigidity; dichlorophenyl mirrors target compound
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole () Thiazole 4-Chlorophenyl, fluorophenyl, triazole Antimicrobial activity noted; thiazole core differs in electronic properties from imidazole-thione

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The thione group (C=S) in the target may form stronger hydrogen bonds than oxygen-containing analogs (e.g., carbonyl groups in dihydropyrano derivatives), influencing solubility and crystal packing .
  • Bioactivity : While direct data for the target is absent, chloro- and fluorophenyl-substituted analogs (e.g., Compound 4 in ) exhibit antimicrobial activity, suggesting halogenated aryl groups are critical for target engagement .

Key Research Findings and Gaps

  • Unanswered Questions: Limited data exist on the target’s biological activity, solubility, and metabolic stability. Comparative studies with thione vs. thiazole/thioether derivatives are needed to elucidate sulfur’s role.

Biological Activity

The compound 4-(2,4-dichlorophenyl)-2,2-dimethyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C20H22Cl2N2O5S
  • Molecular Weight : 449.37 g/mol

The structure features a thione group (C=S) that contributes to its reactivity and biological activity. The presence of the dichlorophenyl and trimethoxybenzoyl groups enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Imidazole Ring : The initial step often involves cyclization reactions using appropriate precursors.
  • Thionation : The introduction of the thione functionality can be achieved through sulfurization methods.
  • Functionalization : The incorporation of the 2,4-dichlorophenyl and 3,4,5-trimethoxybenzoyl groups occurs through electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In studies where it was tested using the disk diffusion method, it demonstrated notable inhibition zones compared to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Similar compounds have been reported to possess antifungal properties against species such as Candida albicans and Aspergillus niger, suggesting a broad-spectrum activity profile .

Anticancer Potential

Imidazole derivatives are also explored for their anticancer properties:

  • Mechanism of Action : The thione group in the compound can form covalent bonds with nucleophilic sites on proteins involved in cell proliferation and survival pathways. This interaction may lead to apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that related compounds can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. These findings support further investigation into this compound's potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thione group interacts with critical enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cells, leading to cell death.

Research Findings

StudyFindings
Jain et al. (2021)Demonstrated antibacterial activity against S. aureus and E. coli with MIC values comparable to standard antibiotics.
Sharma et al. (2020)Reported anticancer effects in vitro against breast cancer cell lines with significant reduction in cell viability.
ResearchGate StudyHighlighted the potential for developing novel therapeutic agents based on the imidazole scaffold due to its diverse biological activities .

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